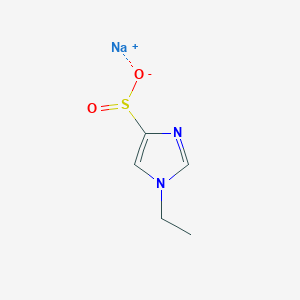

Sodium 1-ethyl-1H-imidazole-4-sulfinate

Description

Properties

Molecular Formula |

C5H7N2NaO2S |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

sodium;1-ethylimidazole-4-sulfinate |

InChI |

InChI=1S/C5H8N2O2S.Na/c1-2-7-3-5(6-4-7)10(8)9;/h3-4H,2H2,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

QCAFIVPDTJRXJK-UHFFFAOYSA-M |

Canonical SMILES |

CCN1C=C(N=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Explorations in Chemical Reactivity and Transformation Pathways of Sodium 1 Ethyl 1h Imidazole 4 Sulfinate

Reactivity of the Imidazole (B134444) Nitrogen Atoms (N1 and N3) in 1-Ethyl-1H-imidazole-4-sulfinate

The imidazole ring contains two nitrogen atoms, N1 and N3, which exhibit distinct chemical behaviors. In Sodium 1-ethyl-1H-imidazole-4-sulfinate, the N1 nitrogen is already substituted with an ethyl group, rendering it a quaternary-like, non-basic center. Consequently, the primary site for reactivity among the nitrogen atoms is the N3 position.

The N3 atom possesses a lone pair of electrons and is characteristically a nucleophilic and basic center. This makes it susceptible to a variety of chemical reactions, most notably alkylation and acylation.

Alkylation: The N3 nitrogen can react with alkylating agents, such as alkyl halides, to form a quaternary imidazolium (B1220033) salt. This reaction transforms the neutral imidazole ring into a positively charged cation. The reactivity in alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. Studies on similar imidazole structures have shown that alkylation can proceed selectively. researchgate.netresearchgate.net For instance, the reaction of 1-hydroxyimidazoles with benzyl (B1604629) halides occurs at the hydroxy group rather than the N3 atom, but in the absence of such a competing functional group, N3 is a primary target. researchgate.net

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides would lead to the formation of an N-acylimidazolium species. These intermediates are often highly reactive and can serve as acyl transfer agents.

Coordination Chemistry: The lone pair on the N3 nitrogen allows it to act as a ligand, coordinating with various metal ions to form metal complexes. The imidazole moiety is a well-known "bioligand" due to its role in coordinating metal ions in biological systems, such as the histidine residues in metalloproteins. guidechem.comresearchgate.net

The reactivity of the N3 atom is a key feature of the imidazole ring, enabling further functionalization and modification of the molecule.

Redox Behavior and Transformational Chemistry of the Sulfinate Group

Sodium sulfinates (RSO₂Na) are versatile intermediates in organosulfur chemistry, primarily due to the sulfur atom's intermediate oxidation state, which allows for both oxidation and reduction. nih.gov

The sulfinate group can be readily oxidized to a sulfonyl group, which is the basis for forming sulfonic acids and their derivatives.

Oxidation to Sulfonic Acids: Treatment with oxidizing agents can convert the sulfinate into a sulfonic acid or its corresponding salt.

Synthesis of Sulfonamides: Sulfonamides are a critical class of compounds with numerous applications. ekb.egresearchgate.net The conversion of sodium sulfinates to sulfonamides can be achieved through several synthetic routes. A common method involves the oxidative amination of the sulfinate salt in the presence of an amine. researchgate.net This can be accomplished using various reagents, including electrochemical methods. researchgate.net Another approach is the reaction of the sodium sulfinate with an amine in the presence of an oxidant like iodine or bleach. ekb.egorganic-chemistry.org Hypervalent iodine reagents have also been employed to facilitate the clean and mild transfer of sulfonyl groups from sulfinate salts to amines and anilines. researchgate.net

The following table summarizes various methods for the synthesis of sulfonamides from sulfinate salts.

| Method | Reagents/Conditions | Amine Substrate | Yield | Reference |

| Electrochemical Synthesis | Graphite anode, iron cathode | Various amines | 56-98% | ekb.eg |

| Iodine Catalyzed Reaction | Iodine, base | Heteroaryl amine | 52% | ekb.eg |

| Pd-catalyzed Coupling | Pd catalyst, DABSO, bleach | Anilines, amino acid derivatives | Good | organic-chemistry.org |

| Hypervalent Iodine Reagents | Iodine(III) compounds | Amines and anilines | up to 52% | researchgate.net |

| Electrochemical Amination | NH₄I (redox catalyst) | Primary/secondary amines, ammonia | Good | researchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

While less common than oxidation, the sulfinate group can undergo reduction. The most common methods for preparing sodium sulfinates involve the reduction of the corresponding sulfonyl chloride with reagents like sodium sulfite (B76179) or zinc dust. nih.gov This suggests that the reduction of a sulfinate would lead to sulfur species in a lower oxidation state. Potential products of sulfinate reduction include sulfenates (RSO⁻) or, upon further reduction, thiols (RSH). The specific product would depend on the reducing agent used and the reaction conditions.

Nucleophilic and Electrophilic Substitution Patterns on the Imidazole Ring

The imidazole ring can undergo both nucleophilic and electrophilic substitution reactions, although its inherent electron-rich nature makes it more susceptible to electrophilic attack.

Electrophilic Substitution: In a 1,4-disubstituted imidazole like 1-ethyl-1H-imidazole-4-sulfinate, the remaining open positions are C2 and C5. Generally, electrophilic substitution on the imidazole ring occurs at the C4 and C5 positions. Since C4 is already substituted, the C5 position is a likely site for electrophilic attack (e.g., halogenation, nitration, or sulfonation). The C2 position is generally less reactive towards electrophiles.

Nucleophilic Substitution: Nucleophilic substitution on the imidazole ring is less common and typically requires activation, for example, by a strongly electron-withdrawing group or by quaternization of the ring nitrogen. The C2 position is the most susceptible to nucleophilic attack, particularly after the N3 nitrogen has been quaternized, which increases the electrophilicity of the ring carbons. researchgate.net

Investigation of Acid-Base Equilibria and Protonation States

The structure of this compound contains two key sites relevant to acid-base chemistry: the N3 atom of the imidazole ring and the sulfinate anion.

Protonation of the Imidazole Ring: The N3 nitrogen atom is basic and can accept a proton to form a positively charged imidazolium ion. The pKa of the conjugate acid of imidazole itself is approximately 7. The ethyl group at N1 and the sulfinate group at C4 will influence the basicity of the N3 atom. For a related compound, Ethyl imidazole-4-carboxylate, a predicted pKa of the imidazolium ion is around 11.04. chemicalbook.comlookchem.com This suggests the N3 atom in the target molecule is a moderately basic site.

Equilibrium of the Sulfinate Group: The sulfinate group (RSO₂⁻) is the conjugate base of the corresponding sulfinic acid (RSO₂H). Sulfinic acids are moderately strong acids. The equilibrium between the sodium salt and the free acid will be dependent on the pH of the solution. At low pH, the sulfinate will be protonated to form 1-ethyl-1H-imidazole-4-sulfinic acid.

The molecule can therefore exist in different protonation states depending on the pH:

Anionic form (at high pH): 1-ethyl-1H-imidazole-4-sulfinate anion.

Neutral/Zwitterionic form (at intermediate pH): Protonation at N3 could lead to a zwitterionic species, or the molecule could exist as the neutral sulfinic acid. Studies on similar molecules like 2-ethyl-1H-imidazole-4,5-dicarboxylate show that it crystallizes as a zwitterion with a protonated imidazole nitrogen and a deprotonated carboxylate group. nih.gov

Cationic form (at low pH): Protonation of both the N3 atom and the sulfinate group would result in a cationic species.

The following table presents expected pKa values for the functional groups in this compound, based on data for related compounds.

| Functional Group | Equilibrium | Approximate pKa |

| Imidazole N3 | Imidazolium ⇌ Imidazole + H⁺ | ~ 5-7 |

| Sulfinic Acid | R-SO₂H ⇌ R-SO₂⁻ + H⁺ | ~ 2-3 |

This table provides estimated pKa ranges based on general chemical principles and data for analogous structures.

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 1H, 13C, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For Sodium 1-ethyl-1H-imidazole-4-sulfinate, a combination of 1H, 13C, and various 2D NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy would be expected to show distinct signals for the protons of the ethyl group and the imidazole (B134444) ring. The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern indicating their adjacent positions. The protons on the imidazole ring would appear as singlets or doublets, with their specific chemical shifts influenced by the electron-withdrawing sulfinate group.

¹³C NMR Spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the imidazole ring carbons would be particularly informative about the electronic environment and the position of the sulfinate and ethyl substituents.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would confirm the coupling between the methyl and methylene protons of the ethyl group. An HSQC spectrum would correlate the proton signals directly with their attached carbon atoms, confirming the assignments made from the 1D spectra.

Solid-State NMR could be utilized to study the compound in its crystalline form, providing insights into polymorphism and the local environment of atoms in the solid state, which may differ from the solution state.

Expected ¹H and ¹³C NMR Data

Below is an interactive table illustrating the expected chemical shifts (δ) for this compound, based on analogous compounds.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Imidazole C2-H | 7.5 - 8.5 | 135 - 145 |

| Imidazole C5-H | 7.0 - 8.0 | 115 - 125 |

| Ethyl N-CH₂ | 3.8 - 4.5 (quartet) | 40 - 50 |

| Ethyl CH₃ | 1.2 - 1.6 (triplet) | 14 - 18 |

| Imidazole C4-S | - | 130 - 140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

FT-IR Spectroscopy would be expected to show characteristic absorption bands for the sulfinate group (S=O stretch), typically in the region of 1000-1100 cm⁻¹. The various C-H, C-N, and C=C stretching and bending vibrations of the ethyl group and the imidazole ring would also be present, providing a unique fingerprint for the compound. For instance, C-H stretching vibrations of the imidazole ring are expected around 3100 cm⁻¹, while those of the ethyl group would appear below 3000 cm⁻¹.

Raman Spectroscopy , being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The S=O symmetric stretch of the sulfinate group would likely produce a strong Raman signal. Vibrations of the imidazole ring, which possesses some degree of aromaticity, would also be Raman active.

Expected Vibrational Frequencies

The following interactive table presents the expected key vibrational frequencies for this compound.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| S=O Stretch (Sulfinate) | 1000 - 1100 | 1000 - 1100 |

| C-H Stretch (Imidazole) | ~3100 | ~3100 |

| C-H Stretch (Ethyl) | 2850 - 3000 | 2850 - 3000 |

| C=N/C=C Stretch (Imidazole) | 1400 - 1600 | 1400 - 1600 |

| C-N Stretch (Imidazole) | 1200 - 1300 | 1200 - 1300 |

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula (C₅H₇N₂NaO₂S). The high accuracy of the mass measurement allows for the unambiguous determination of the elemental composition.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecular ion can be studied. This provides valuable structural information by revealing how the molecule breaks apart. Expected fragmentation pathways for this compound would likely involve the loss of the ethyl group, the sulfinate group (as SO₂), or parts of the imidazole ring. This fragmentation data would serve to confirm the proposed structure.

Expected Mass Spectrometry Data

An interactive table showing the expected high-resolution mass-to-charge ratio (m/z) for the molecular ion is provided below.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted Exact Mass (m/z) |

| [M+H]⁺ (protonated molecule) | 183.0277 |

| [M+Na]⁺ (sodiated molecule) | 205.0096 |

| [M-Na+2H]⁺ (protonated free acid) | 161.0332 |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Moreover, X-ray crystallography would reveal the nature of the supramolecular interactions, such as hydrogen bonding, ionic interactions between the sodium cation and the sulfinate anion, and potential π-π stacking between the imidazole rings of adjacent molecules. These interactions govern the packing of the molecules in the crystal lattice and influence the macroscopic properties of the solid. A search of crystallographic databases for related structures, such as diaquatris(1-ethyl-1H-imidazole-κN)(sulfato-κO)nickel(II), can provide insights into the potential coordination and bonding behavior of the 1-ethyl-imidazole moiety researchgate.net.

Theoretical and Computational Studies of Sodium 1 Ethyl 1h Imidazole 4 Sulfinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO)

DFT calculations are a cornerstone of computational chemistry for investigating the electronic properties of molecules. For the 1-ethyl-1H-imidazole-4-sulfinate anion, DFT would be employed to optimize its molecular geometry and calculate its electronic structure. This analysis would yield crucial information about the distribution of electrons within the molecule.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack. For instance, in many organic molecules, the HOMO is often distributed over electron-rich regions, while the LUMO is located on electron-deficient areas.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference indicating chemical reactivity. | 4.7 eV |

| Dipole Moment | Measure of the net molecular polarity. | 8.5 D |

Note: The values in this table are hypothetical and serve as an illustrative example of data that would be generated from DFT calculations.

Conformational Analysis and Energy Landscapes of the 1-Ethyl-1H-imidazole-4-sulfinate Anion

The 1-ethyl-1H-imidazole-4-sulfinate anion possesses conformational flexibility, primarily due to the rotation around the single bonds of the ethyl group and the C-S bond of the sulfinate group. Conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface.

This process identifies the most stable conformers (energy minima) and the transition states (saddle points) that separate them. The results provide insight into the molecule's preferred shapes and the energy barriers to interconversion between different conformations. Such studies are vital for understanding how the molecule's shape influences its interactions with its environment. Computational studies on related imidazolium (B1220033) ionenes have shown that backbone functionality and architecture significantly influence the polymer's structure and conformational properties.

Investigation of Tautomeric Forms and Their Relative Stabilities

Imidazole (B134444) and its derivatives are known to exhibit tautomerism, a phenomenon where a proton can migrate between different positions on the heterocyclic ring. For the 1-ethyl-1H-imidazole-4-sulfinate anion, potential tautomers could arise from the migration of a proton, although N-substitution with an ethyl group limits the typical annular tautomerism seen in unsubstituted imidazoles.

A computational study would involve identifying all possible tautomeric forms and calculating their relative energies using high-level quantum chemical methods. The results would determine the most stable tautomer under specific conditions (e.g., in the gas phase or in a solvent). The stability of different tautomers can be influenced by substituents and environmental factors. Generally, aromatic tautomers are more stable than nonaromatic ones, but substitution can sometimes reverse this trend.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, such as in a solution. An MD simulation of Sodium 1-ethyl-1H-imidazole-4-sulfinate in a solvent like water would model the movements of the ions and solvent molecules over time.

These simulations provide detailed information on:

Solvation Structure: How solvent molecules arrange themselves around the cation (Na⁺) and the 1-ethyl-1H-imidazole-4-sulfinate anion. This is often visualized using radial distribution functions.

Ion Pairing: The tendency of the sodium cation and the sulfinate anion to associate in solution.

Transport Properties: The simulation can be used to estimate dynamic properties such as diffusion coefficients for each species.

MD simulations of similar imidazolium-based ionic liquids have been used extensively to understand their structure, dynamics, and interfacial properties.

Prediction of Spectroscopic Parameters from First Principles Calculations

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, these predictions would include:

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of vibrational modes. This helps in assigning the peaks observed in experimental IR and Raman spectra.

NMR Spectra: Chemical shifts (¹H, ¹³C, etc.) can be calculated by determining the magnetic shielding of each nucleus within the computed electronic structure of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum.

These first-principles predictions are invaluable for interpreting experimental spectra and gaining a deeper understanding of the molecule's structure and bonding.

Emerging Research Applications and Methodological Innovations for Imidazole Sulfinates

Imidazole (B134444) Sulfinates as Precursors in Advanced Organic Synthesis

Sodium sulfinates, including Sodium 1-ethyl-1H-imidazole-4-sulfinate, are recognized as powerful and versatile building blocks in organic synthesis. nih.gov Their utility stems from their ability to act as sulfonylating, sulfenylating, or sulfinylating reagents, enabling the construction of various organosulfur compounds through the formation of sulfur-sulfur (S–S), nitrogen-sulfur (N–S), and carbon-sulfur (C–S) bonds. nih.gov The reactivity of the sulfinate group can be tuned by the reaction conditions, allowing it to participate in nucleophilic, electrophilic, or radical pathways. nih.gov

A significant application of sodium sulfinates is in multicomponent reactions, which allow for the construction of complex molecular architectures in a single step. For instance, research has demonstrated an efficient iron-catalyzed 3-sulfonylmethylation of imidazo[1,2-α]pyridines. nih.gov In this three-component coupling reaction, a substituted imidazo[1,2-α]pyridine reacts with a sodium sulfinate (like this compound) and N,N-Dimethylacetamide (DMA), which serves as the methyl synthon. nih.gov This method provides a direct pathway to synthesize 3-sulfonylmethyl imidazo[1,2-α]pyridines, which are important scaffolds in pharmaceutical chemistry, with high yields and excellent functional group tolerance. nih.gov The versatility of sodium sulfinates as precursors is further highlighted by their use in nickel-catalyzed processes to convert aryl and heteroaryl boronic acids into a range of valuable sulfonyl-containing molecules, including sulfones and sulfonamides. acs.org

Exploration of Imidazole Sulfinates in Catalytic Processes

The imidazole sulfinate scaffold is a subject of growing interest in the field of catalysis, owing to the combined functionalities of the imidazole ring and the sulfinate group.

While the imidazole moiety is a well-established motif in organocatalysis, often acting as a base or nucleophilic catalyst, the specific application of imidazole sulfinates as organocatalysts is a developing area of research. rsc.orgmdpi.comrsc.org The potential for the imidazole ring within the this compound structure to participate in catalytic cycles presents an intriguing avenue for future investigation.

In the realm of metal-catalyzed transformations, imidazole sulfinates have demonstrated significant utility. Transition metal-catalyzed coupling reactions are a cornerstone of modern synthesis, and sodium sulfinates are effective partners in these processes. researchgate.net An exemplary case is the iron-catalyzed sulfonylmethylation of imidazo[1,2-α]pyridines, which proceeds efficiently under the influence of an iron(III) chloride (FeCl₃) catalyst. nih.gov This reaction highlights the ability of the sulfinate to participate in complex, metal-mediated bond-forming events. nih.gov The process is believed to involve an oxidation-addition mechanism, showcasing the synergy between the metal catalyst and the sulfinate reagent. nih.gov Beyond iron, copper-based catalysts have also been employed for C-H bond sulfenylation of imidazopyridines, further broadening the scope of metal-catalyzed transformations involving these versatile sulfur compounds. tandfonline.com

Table 1: Iron-Catalyzed Sulfonylmethylation of 2-phenylimidazo[1,2-α]pyridine

| Entry | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | FeCl₃ (10) | K₂S₂O₈ | DMA:H₂O | 120 | 91 | nih.gov |

| 2 | FeCl₂ (10) | K₂S₂O₈ | DMA:H₂O | 120 | 85 | nih.gov |

| 3 | Fe₃O₄ (10) | K₂S₂O₈ | DMA:H₂O | 120 | 60 | nih.gov |

| 4 | CuI (10) | K₂S₂O₈ | DMA:H₂O | 120 | 75 | nih.gov |

| 5 | None | K₂S₂O₈ | DMA:H₂O | 120 | Trace | nih.gov |

| 6 | FeCl₃ (10) | None | DMA:H₂O | 120 | N.D. | nih.gov |

Conditions: 2-phenylimidazo[1,2-α]pyridine (0.6 mmol), sodium p-toluenesulfinate (1.2 mmol), oxidant (2.5 eq), solvent (3 mL), 4 h. N.D. = Not Detected.

Investigation of Surface Adsorption Phenomena and Interface Chemistry

While direct experimental studies on the surface adsorption of this compound are not extensively documented, the behavior of its core components—the imidazole ring and the sulfinate group—suggests a strong potential for interaction with material surfaces. Imidazole and its derivatives are well-known for their ability to adsorb onto metal surfaces, a property widely exploited for corrosion inhibition. rsc.orgresearchgate.net

Computational and experimental studies have shown that imidazole derivatives can form protective layers on metals such as copper and steel. rsc.orgicrc.ac.ir The adsorption mechanism often involves the coordination of the nitrogen atoms in the imidazole ring with metal atoms on the surface. rsc.orgnih.gov The orientation and binding energy of the adsorbed molecules can be influenced by factors such as the substituents on the imidazole ring and the nature of the metal surface. nih.govresearchgate.net Electron-donating groups tend to increase the metal-binding energy, enhancing adsorption. nih.gov Given this established behavior, it is hypothesized that this compound could adsorb onto metallic surfaces, with the imidazole ring acting as an anchor. The ethyl group and the sodium sulfinate moiety would then influence the packing, orientation, and interfacial properties of the resulting film. This suggests potential applications in areas such as surface modification, anti-corrosion coatings, and the development of functionalized materials where controlling interface chemistry is crucial.

Development of Novel Analytical Probes Incorporating Imidazole Sulfinate Scaffolds

The development of molecular probes for sensing and imaging is a critical area of chemical science. The unique electronic and structural features of both imidazole and sulfinate moieties make them attractive components for the design of novel analytical probes. Although probes based specifically on the this compound scaffold have yet to be reported, research on related structures indicates a promising future.

The imidazole ring is a common component in fluorescent and colorimetric probes due to its coordination capabilities and its role as a versatile building block in fluorophore synthesis. nih.gov Imidazole-based probes have been successfully developed for detecting pH changes and specific metal ions. researchgate.netnih.gov For example, imidazole-fused benzothiadiazole derivatives have been engineered as red-emissive fluorescent probes for imaging lysosomal pH in living cells. nih.gov

Concurrently, sulfinate and sulfonate groups have been incorporated into probes for detecting reactive species. A notable example involves the use of sulfinate chemistry to attach azide (B81097) groups to DNA and RNA, which can then be labeled with fluorescent dyes via click chemistry. nih.gov Furthermore, sulfonate compounds have been designed as highly selective fluorescent probes that respond specifically to hydrogen peroxide over other reactive oxygen species. google.com Probes have also been developed based on reactions with sulfane sulfurs to produce a fluorescent signal. nih.govresearchgate.net The combination of a versatile imidazole core with a reactive sulfinate handle in a single molecule, as found in this compound, presents a compelling strategy for creating a new class of analytical probes with tailored selectivity and response mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.